3-Amino-3-(2-propoxyphenyl)-propionic acid
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Overview
Description
3-Amino-3-(2-propoxyphenyl)-propionic acid is an organic compound belonging to the class of amino acids It features an amino group (-NH2) and a propoxyphenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-propoxyphenyl)-propionic acid can be achieved through several methods. One common approach involves the reaction of 2-propoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The final step involves the hydrolysis of the amine to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-propoxyphenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is frequently used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
3-Amino-3-(2-propoxyphenyl)-propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anticancer and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-propoxyphenyl)-propionic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid
- 3-Amino-3-(2-methoxyphenyl)propanoic acid
- 3-Amino-3-(4-nitrophenyl)propanoic acid
Uniqueness
3-Amino-3-(2-propoxyphenyl)-propionic acid is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
887584-19-2 |
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Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-amino-3-(2-propoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-2-7-16-11-6-4-3-5-9(11)10(13)8-12(14)15/h3-6,10H,2,7-8,13H2,1H3,(H,14,15) |
InChI Key |
SUMVISQUFCWXRX-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(CC(=O)O)N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(CC(=O)O)N |
Origin of Product |
United States |
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